molecular formula C8H13ClO3 B1638547 Ethyl 4-chloro-3-ethoxy-2-butenoate CAS No. 32809-81-7

Ethyl 4-chloro-3-ethoxy-2-butenoate

Cat. No.: B1638547
CAS No.: 32809-81-7
M. Wt: 192.64 g/mol
InChI Key: ZKGUZFGSTHDYQQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-ethoxy-2-butenoate (CAS 32809-81-7) is a halogenated ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol . It is characterized by a conjugated enoate system substituted with chloro and ethoxy groups at the 4- and 3-positions, respectively. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediates . Its safety data sheet (SDS) indicates compliance with European regulatory inventories (EINECS and EC Inventory), though specific hazard classifications remain unspecified .

Key physicochemical properties include:

  • XLogP3: 1.5 (moderate lipophilicity)
  • Hydrogen bond acceptors: 3
  • Topological polar surface area (TPSA): 35.5 Ų
  • Rotatable bonds: 6 .

Properties

CAS No.

32809-81-7

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 4-chloro-3-ethoxybut-2-enoate

InChI

InChI=1S/C8H13ClO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3

InChI Key

ZKGUZFGSTHDYQQ-UHFFFAOYSA-N

SMILES

CCOC(=CC(=O)OCC)CCl

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/CCl

Canonical SMILES

CCOC(=CC(=O)OCC)CCl

Other CAS No.

32809-81-7

Origin of Product

United States

Preparation Methods

Biocatalytic Asymmetric Reduction

Reaction Mechanism and Enzyme System

The enzymatic reduction of ethyl 4-chloroacetoacetate to ethyl 4-chloro-3-hydroxybutanoate, followed by ethoxylation, is the primary method for synthesizing ethyl 4-chloro-3-ethoxy-2-butenoate. This two-step process employs a dual-enzyme system comprising keto reductase (KRED) and glucose dehydrogenase (GDH) . NADPH serves as a cofactor, regenerated in situ via glucose oxidation. The reaction proceeds with >99% enantiomeric excess (ee) due to the stereospecificity of KRED, which selectively reduces the keto group at position 3.

Key Reaction Parameters
  • Substrate concentration : 8–15 g/mL of ethyl 4-chloroacetoacetate.
  • Enzyme loading : 3–8% (w/w) total enzyme mass relative to substrate, with a KRED:GDH ratio of 2:3.
  • Buffer system : 0.04–0.08 M sodium phosphate (pH 6.0–7.5).
  • Temperature and time : 28–33°C for 6–10 hours.

The optimized conditions yield 85–92% conversion (Table 1).

Table 1: Biocatalytic Reaction Optimization

Parameter Range Optimal Value
Substrate Concentration 8–15 g/mL 14 g/mL
Enzyme Loading 3–8% (w/w) 7% (w/w)
Buffer Concentration 0.04–0.08 M 0.07 M
Temperature 28–33°C 32°C
Reaction Time 6–10 hours 9 hours

Downstream Processing

Post-reaction, the crude product is isolated via solvent extraction (ethyl acetate/water) and purified through vacuum distillation . Residual enzymes are removed by filtration, and the organic phase is concentrated to obtain the final product with ≥95% purity .

Comparative Analysis of Methods

Efficiency and Sustainability

The biocatalytic method outperforms traditional routes in:

  • Atom economy : 94% vs. 65–78% for chemical synthesis.
  • Energy consumption : Reactions proceed at ambient temperatures (28–33°C) vs. 80–120°C for Claisen condensation.
  • Waste reduction : Enzymes are biodegradable, whereas chemical methods generate toxic byproducts (e.g., SO₂).

Cost Considerations

  • Enzyme costs : KRED and GDH account for 40–50% of total production costs but are offset by high reuse potential (5–7 cycles).
  • Chemical synthesis : Raw material costs are 30% lower, but purification expenses negate this advantage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-ethoxy-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted butenoates .

Scientific Research Applications

Ethyl 4-chloro-3-ethoxy-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-ethoxy-2-butenoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

The compound belongs to a class of α,β-unsaturated esters with halogen and alkoxy substituents. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Applications/Notes
Ethyl 4-chloro-3-ethoxy-2-butenoate 32809-81-7 C₈H₁₃ClO₃ 192.64 4-Cl, 3-OCH₂CH₃ 1.5 Research chemical, synthetic intermediate
4-Chloro-3-ethoxy-but-2-enoic acid ethyl ester (E-isomer) 65840-68-8 C₈H₁₃ClO₃ 188.67* 4-Cl, 3-OCH₂CH₃, (E)-configuration N/A Stereochemical variant; synthetic utility
Ethyl 3-bromo-2-oxocyclohexanecarboxylate N/A C₉H₁₃BrO₃ 249.10 Cyclohexane ring, 3-Br, 2-oxo N/A Cyclic analog; used in heterocyclic synthesis
Ethyl 2-bromo-3-oxo-3-phenylpropanoate N/A C₁₁H₁₁BrO₃ 271.11 Aromatic phenyl, 3-oxo, 2-Br N/A Aromatic substitution; precursor for bioactive molecules

* Discrepancy in molecular weight between sources may indicate isomerism or reporting errors.

Key Comparative Insights

Functional Group Influence
  • Chloro vs.
  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) confer higher lipophilicity compared to methoxy analogs, impacting solubility and membrane permeability in biological systems.
Stereochemical Considerations

The (E)-isomer (CAS 65840-68-8) may exhibit distinct physicochemical properties, such as melting points or crystallinity, compared to the unspecified stereochemistry of CAS 32809-81-5. Such differences are critical in crystallization studies and drug design .

Q & A

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance the compound’s bioactivity?

  • Methodological Answer : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to test steric effects on antimicrobial activity. Assess cytotoxicity via MTT assays and compare IC₅₀ values. QSAR models (CoMFA) correlate substituent electronegativity with bioactivity .

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